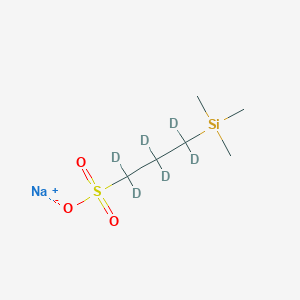

3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt

Descripción

Early Internal Standards and the Emergence of DSS-d6

The use of internal standards in NMR dates to the 1950s, when TMS became the primary reference for 1H chemical shifts due to its sharp singlet at 0 ppm and inertness. However, TMS’s hydrophobicity limited its utility in aqueous systems. In response, DSS (non-deuterated) was introduced in the 1970s as a water-soluble alternative, with its sodium salt form enhancing solubility. The deuterated variant, DSS-d6, further optimized signal-to-noise ratios by reducing background interference from solvent protons, solidifying its role in modern metabolomics and structural biology.

Key Innovations in DSS-d6’s Application

DSS-d6’s adoption accelerated with advances in Fourier-transform NMR and the need for high-precision quantification in biofluids. For instance, its use in serum metabolomics studies enabled accurate concentration measurements by compensating for variations in sample preparation and instrument sensitivity. The compound’s stability in deuterated solvents like D2O and DMSO-d6 further expanded its utility across diverse analytical platforms.

Propiedades

IUPAC Name |

sodium;1,1,2,2,3,3-hexadeuterio-3-trimethylsilylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O3SSi.Na/c1-11(2,3)6-4-5-10(7,8)9;/h4-6H2,1-3H3,(H,7,8,9);/q;+1/p-1/i4D2,5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEXKRHYVOGVDA-CHBZFOKHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])[Si](C)(C)C)C([2H])([2H])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NaO3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584454 | |

| Record name | Sodium 3-(trimethylsilyl)(~2~H_6_)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284664-85-3 | |

| Record name | Sodium 3-(trimethylsilyl)(~2~H_6_)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Table 1: Key Reaction Parameters for Laboratory-Scale Synthesis

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 10–12 hours | Ensures complete deuteration |

| Temperature | 80–100°C | Accelerates H/D exchange |

| NaOD Concentration | 40–50% in D₂O | Maximizes deuterium uptake |

| Solvent System | Ethanol-d6/D₂O (1:1 v/v) | Enhances solubility |

Industrial Production Strategies

Scaling DSS-d6 synthesis requires addressing challenges such as isotopic purity and cost-effective deuterium sources . Industrial protocols adapt the laboratory method with the following modifications:

-

Continuous Flow Reactors : Replace batch processing to improve reaction uniformity and reduce deuteration variability.

-

Deuterium Recycling : Distillation systems recover D₂O and ethanol-d6 from waste streams, cutting costs by ~30%.

-

Quality Control : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) ensure ≥99.5% isotopic purity.

Table 2: Industrial vs. Laboratory-Scale Synthesis Comparison

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Deuterium Source | High-purity D₂O | Recycled D₂O/Nuclear-grade D₂ |

| Reaction Volume | 10–100 mL | 100–1,000 L |

| Purification | Charcoal filtration | Ion-exchange chromatography |

| Annual Output | <1 kg | >500 kg |

Reaction Mechanism and Deuterium Incorporation

The deuteration process follows a base-catalyzed exchange mechanism :

In ethanol-d6, the solvent’s deuterated protons minimize back-exchange, ensuring high isotopic enrichment. The trimethylsilyl group’s electron-withdrawing effect stabilizes the intermediate carbanion, facilitating rapid H/D substitution at the β-carbon.

Purification and Analytical Validation

Post-synthesis purification is critical for removing residual nitrile and sodium salts. Industrial workflows employ:

-

Ion-Exchange Chromatography : Separates DSS-d6 from unreacted starting materials using DEAE-cellulose resins.

-

Lyophilization : Freeze-drying aqueous solutions produces a stable, crystalline powder.

Purity is validated via:

-

¹H NMR : A singlet at 0 ppm confirms the absence of protonated impurities.

-

Isotopic Enrichment Analysis : Mass spectrometry detects ≥99% D6 incorporation.

Challenges and Mitigation Strategies

-

Isotopic Dilution : Trace moisture introduces protium, reducing deuteration. Solutions include anhydrous reaction conditions and molecular sieves.

-

Cost of Deuterated Reagents : Substituting ethanol-d6 with deuterium-depleted ethanol lowers expenses without compromising purity.

Comparative Analysis with Alternative Methods

Traditional routes for deuterated standards, such as tetramethylsilane (TMS) synthesis, face limitations in aqueous compatibility. DSS-d6’s sulfonate group enhances water solubility, making it superior for biological NMR studies. Furthermore, its pH insensitivity contrasts with trimethylsilyl propionate (TSP) , which shifts peaks in acidic buffers .

Análisis De Reacciones Químicas

Types of Reactions

3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: The compound can be reduced under specific conditions to form different derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed.

Major Products Formed

Oxidation: Sulfonates and other oxidized derivatives.

Reduction: Reduced forms of the compound with different functional groups.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

NMR Spectroscopy

DSS-d6 serves as an internal standard in quantitative NMR (qNMR) due to several advantageous properties:

- Sharp Signal : Exhibits a single, sharp signal at 0 ppm, facilitating easier quantification of analytes.

- Solubility : Highly soluble in various deuterated solvents such as D2O, DMSO-d6, and CDCl3.

- Chemical Inertness : Generally non-reactive with common analytes, ensuring accurate measurements.

These characteristics make DSS-d6 invaluable for quantifying metabolites in complex mixtures, such as biological samples or environmental samples.

Metabolic Studies

In biological research, DSS-d6 is employed to trace deuterium-labeled compounds. This application is particularly useful in metabolic studies where understanding the pathways and transformations of metabolites is crucial. For instance, researchers have utilized DSS-d6 to analyze metabolic changes in organisms subjected to different dietary conditions.

Pharmaceutical Development

DSS-d6 is instrumental in the development of diagnostic tools and therapeutic agents. Its role as an internal standard allows for precise quantification of active pharmaceutical ingredients (APIs) during formulation development and stability testing.

Quality Control in Industry

In industrial settings, DSS-d6 is used for quality control and analytical testing of various products. Its reliability as an internal standard ensures that manufacturers can maintain consistent product quality through rigorous testing protocols.

Case Study 1: Metabolomic Profiling

In a study published in Metabolites, researchers utilized DSS-d6 as an internal standard for quantifying beta-hydroxybutyrate (BHBA) and non-esterified fatty acids (NEFA) in dairy cows during early lactation. The use of DSS-d6 enabled precise metabolomic profiling, revealing significant insights into energy metabolism during this critical period.

Case Study 2: Drug Development

A pharmaceutical study demonstrated the effectiveness of DSS-d6 in quantifying the concentration of a new anti-cancer drug during stability testing. By employing DSS-d6 as an internal standard, researchers achieved high precision and accuracy in their measurements, which was critical for regulatory submissions .

Mecanismo De Acción

The compound exerts its effects primarily through its role as an internal standard in nuclear magnetic resonance spectroscopy. The deuterium atoms provide a distinct signal that can be easily distinguished from other signals in the spectrum. This allows for accurate quantification and analysis of other compounds in the sample.

Comparación Con Compuestos Similares

3-(Trimethylsilyl)propionic-2,2,3,3-d4 Acid Sodium Salt (TSP-d4)

Key Differences :

Non-Deuterated DSS (3-(Trimethylsilyl)-1-propanesulfonic Acid Sodium Salt)

Key Differences :

- Non-deuterated DSS is unsuitable for ¹H NMR in protonated solvents (e.g., H₂O) due to overlapping signals. DSS-d6 eliminates this issue, enabling accurate quantification .

Tetramethylsilane (TMS)

Key Differences :

- TMS is volatile and incompatible with aqueous samples, whereas DSS-d6’s water solubility and stability make it ideal for biological studies .

Actividad Biológica

3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt, commonly referred to as DSS-d6, is a deuterated sulfonic acid used primarily as an internal standard in nuclear magnetic resonance (NMR) spectroscopy. Its unique properties make it a valuable tool in various biological and chemical research applications. This article explores the biological activity of DSS-d6, including its role in metabolic studies, toxicity assessments, and its implications in organoid research.

Overview of this compound

DSS-d6 is a water-soluble sulfonate that serves as a reference standard due to its high solubility and stability across a range of pH levels. It provides a consistent signal in NMR experiments, allowing for the quantification of metabolites in biological samples. The compound is often employed in studies involving exometabolome analysis and metabolic profiling.

Metabolic Profiling

DSS-d6 has been extensively utilized in metabolic profiling studies. For instance, it was used as an internal standard in NMR spectroscopy to assess the metabolome of organoids derived from small intestinal and pancreatic tissues. The study demonstrated significant differences in metabolite concentrations between organoids and their corresponding tissues, highlighting the utility of DSS-d6 in normalizing spectral data for accurate quantification of metabolites like glutamate, lactate, and alanine .

| Metabolite | Tissue Concentration | Organoid Concentration | Statistical Significance |

|---|---|---|---|

| Glutamate | Higher | Lower | α = 0.0015 |

| Lactate | Higher | Lower | α = 0.046 |

| Alanine | Higher | Lower | α = 0.016 |

Toxicity Studies

Research has indicated that DSS-d6 may exhibit varying degrees of toxicity depending on the biological context. A notable study assessed its mechanical and metabolic toxicity on porcine carotid arteries, revealing that while DSS-d6 is generally considered safe for use in NMR applications, it can induce cellular stress under specific conditions . The findings suggest that while DSS-d6 serves as an effective NMR marker, caution should be exercised regarding its concentration and application in live tissue studies.

Organoid Metabolome Analysis

In a pilot study focused on organoid technology, DSS-d6 was employed to investigate whether organoids could replicate the metabolomic profile of their parent tissues. The results indicated that organoids had significantly lower concentrations of certain metabolites compared to their native tissues, emphasizing the importance of DSS-d6 as a reference point for metabolite quantification .

Interaction with Biological Molecules

Another study explored the interaction of DSS with biomolecules such as glutathione disulfide and its role in redox reactions involving heavy metals like uranium. This research underscored the potential for DSS-d6 to influence biochemical pathways through its interactions with key cellular components .

Q & A

Q. Methodology :

- Stock solution : Dissolve DSS-d6 in DO at 5–10 mM. Filter through 0.22 µm cellulose acetate to remove particulates .

- Sample preparation : Add DSS-d6 to achieve a final concentration of 0.5–1.0 mM in the sample matrix. Include phosphate buffer (100 mM, pH 7.4) to stabilize ionic strength .

- Calibration : Use a calibration curve with known analyte concentrations (e.g., 2–10 mM butyrate) relative to the DSS-d6 peak area. Validate linearity (R > 0.99) and limit of detection (LOD) .

Advanced Question: How can researchers address spectral overlap between DSS-d6 and target analytes in complex biological matrices?

Q. Strategies :

- Selective TOCSY experiments : Isolate coupled spin systems of target metabolites while suppressing DSS-d6 signals .

- Spectral simulation : Use reference compounds (e.g., formate or TSP-d4) to model overlapping signals and subtract background computationally .

- pH adjustment : Shift analyte peaks away from the DSS-d6 region by altering sample pH (e.g., pH 7.4 → 6.8) .

- Alternative internal standards : For lipid-rich samples, consider sodium trimethylsilylpropionate (TSP-d4), which has lower solubility in hydrophobic phases .

Advanced Question: What are the best practices for validating DSS-d6 stability under varying experimental conditions (e.g., pH, temperature, ionic strength)?

Q. Validation protocol :

- pH stability test : Prepare DSS-d6 solutions in buffers ranging from pH 2–12. Monitor chemical shift drift (< 0.01 ppm) over 24 hours using NMR .

- Thermal stress : Heat samples to 80°C for 1 hour and compare DSS-d6 peak integrity (FWHM ≤ 2 Hz) to controls .

- Ionic strength effects : Add NaCl (0–500 mM) and assess signal broadening. Use Lorentzian deconvolution to quantify linewidth changes .

Advanced Question: How does the deuterated form of DSS improve accuracy in long-duration NMR experiments compared to non-deuterated analogues?

Q. Mechanistic insights :

- Reduced proton interference : Deuterium in DSS-d6 eliminates - coupling artifacts, critical for lock stabilization in multi-day experiments .

- Minimized signal saturation : The absence of exchangeable protons in DSS-d6 prevents saturation transfer in NOESY or ROESY experiments .

- Long-term consistency : DSS-d6 maintains peak position (±0.001 ppm) over 72 hours, unlike non-deuterated standards prone to drift in DO .

Advanced Question: What are the limitations of DSS-d6 in metabolomics studies, and how can they be mitigated?

Q. Challenges and solutions :

- Matrix effects : In plasma or serum, albumin binding can attenuate DSS-d6 signals. Precipitate proteins with acetonitrile (3:1 v/v) before analysis .

- Chemical shift variability : Correct for pH-induced shifts using formate (8.44 ppm) as a secondary reference .

- Concentration dependency : Avoid exceeding 1 mM DSS-d6 to prevent signal splitting in high-salt buffers .

Advanced Question: How can machine learning optimize DSS-d6 integration in automated NMR workflows?

Q. Implementation :

- Peak alignment : Train algorithms (e.g., convolutional neural networks) to align DSS-d6 peaks across batches, reducing inter-experimental variability .

- Artifact detection : Use unsupervised clustering to identify outliers in DSS-d6 line shape caused by particulate contamination or improper shimming .

- Quantitative modeling : Integrate DSS-d6 calibration curves with metabolite databases (e.g., HMDB) for automated concentration reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.